molecular formula C10H12BrF2N B13059713 (S)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine

(S)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine

Cat. No.: B13059713
M. Wt: 264.11 g/mol
InChI Key: GGXJTWVLRUNFGG-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine is a chiral amine compound characterized by the presence of bromine and fluorine atoms on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2,6-difluorobenzene and butan-1-amine.

    Reaction Conditions: The reaction may involve halogenation, amination, and chiral resolution steps. Common reagents include halogenating agents, amine sources, and chiral catalysts.

    Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine involves its interaction with specific molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Bromo-2-fluorophenyl)butan-1-amine: Lacks one fluorine atom compared to the target compound.

    (S)-1-(4-Chloro-2,6-difluorophenyl)butan-1-amine: Contains a chlorine atom instead of bromine.

    (S)-1-(4-Bromo-2,6-difluorophenyl)pentan-1-amine: Has an additional carbon in the alkyl chain.

Uniqueness

(S)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of a chiral center. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C10H12BrF2N

Molecular Weight

264.11 g/mol

IUPAC Name

(1S)-1-(4-bromo-2,6-difluorophenyl)butan-1-amine

InChI

InChI=1S/C10H12BrF2N/c1-2-3-9(14)10-7(12)4-6(11)5-8(10)13/h4-5,9H,2-3,14H2,1H3/t9-/m0/s1

InChI Key

GGXJTWVLRUNFGG-VIFPVBQESA-N

Isomeric SMILES

CCC[C@@H](C1=C(C=C(C=C1F)Br)F)N

Canonical SMILES

CCCC(C1=C(C=C(C=C1F)Br)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.